Propylparaben-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

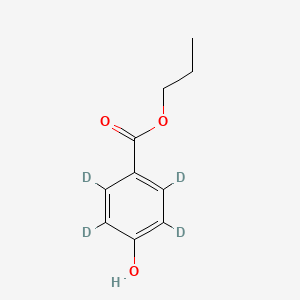

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12O3 |

|---|---|

Molekulargewicht |

184.22 g/mol |

IUPAC-Name |

propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |

InChI-Schlüssel |

QELSKZZBTMNZEB-LNFUJOGGSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCCC)[2H])[2H])O)[2H] |

Kanonische SMILES |

CCCOC(=O)C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Propylparaben-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propylparaben-d4, a deuterated analog of propylparaben, and its principal application in scientific research. The document details its chemical properties, its crucial role as an internal standard in analytical methodologies, and specific experimental protocols for its use.

Introduction to this compound

This compound is a stable isotope-labeled form of propylparaben, an antimicrobial preservative commonly used in cosmetics, pharmaceuticals, and food products.[1][2] In this compound, four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[3] This isotopic substitution results in a molecule that is chemically identical to propylparaben but has a higher molecular weight. This mass difference is the key to its primary application in research.

The primary use of this compound in a research setting is as an internal standard for quantitative analysis, particularly in studies utilizing mass spectrometry.[1][4] Its near-identical chemical and physical properties to the non-labeled propylparaben ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated and separately quantified by a mass spectrometer. This allows for the precise and accurate measurement of propylparaben concentrations in complex biological and environmental matrices by correcting for any analyte loss during the analytical process.

Physicochemical Properties

The fundamental properties of this compound are summarized below, with a comparison to its non-deuterated counterpart, Propylparaben.

| Property | This compound | Propylparaben |

| Synonyms | 4-Hydroxybenzoic acid-propyl ester D4, Propyl 4-hydroxybenzoate-d4 | Propyl 4-hydroxybenzoate, n-Propyl p-hydroxybenzoate |

| CAS Number | 1219802-67-1 | 94-13-3 |

| Molecular Formula | C₁₀H₈D₄O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 184.23 g/mol | 180.20 g/mol |

| Appearance | White to Off-White Solid | Colorless crystals or white powder |

| Purity | Typically >95% (HPLC) | Varies by grade |

Primary Research Application: Internal Standard in LC-MS/MS

This compound is invaluable in bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of propylparaben and its metabolites.[4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it provides the highest degree of accuracy and precision.

Below is a detailed experimental protocol adapted from a validated bioanalytical method for the determination of propylparaben in rat plasma.[5]

Experimental Protocol: Quantification of Propylparaben in Rat Plasma

This protocol outlines a robust LC-MS/MS method for the determination of propylparaben and its major metabolite, p-hydroxybenzoic acid (pHBA), in citric acid-treated rat plasma.[5]

3.1.1. Materials and Reagents

-

Propylparaben

-

This compound (Internal Standard)

-

p-Hydroxybenzoic acid (pHBA)

-

¹³C₆-pHBA (Internal Standard for pHBA)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid

-

Citric Acid

-

Ultrapure Water

-

Rat Plasma (K₂EDTA)

3.1.2. Sample Preparation

To prevent the hydrolysis of propylparaben to pHBA, plasma samples are stabilized and processed under specific conditions.[5]

-

Stabilization: Rat plasma is treated with citric acid.

-

Internal Standard Spiking: A known concentration of this compound (and other internal standards if necessary) in solution is added to each plasma sample, calibration standard, and quality control sample.

-

Protein Precipitation: Proteins are precipitated by adding three volumes of acetonitrile containing the internal standards to one volume of plasma.

-

Vortexing and Centrifugation: The samples are vortex-mixed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for analysis.

3.1.3. Liquid Chromatography

-

LC System: Waters ACQUITY UPLC

-

Column: Waters ACQUITY UPLC HSS T3

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient elution is used to separate propylparaben from other matrix components.

-

Flow Rate: A typical flow rate for UPLC is between 0.4 and 0.8 mL/min.

-

Injection Volume: 5-10 µL

3.1.4. Mass Spectrometry

-

MS System: Sciex API 4000 mass spectrometer or equivalent

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both propylparaben and this compound.

3.1.5. Quantification

The concentration of propylparaben in the unknown samples is determined by calculating the peak area ratio of the analyte to its corresponding internal standard (this compound) and comparing this ratio to a calibration curve generated from samples with known concentrations of propylparaben.

Method Validation Data

The performance of the described LC-MS/MS method is summarized in the table below.[5]

| Parameter | Propylparaben | p-Hydroxybenzoic acid (pHBA) |

| Analytical Range | 2.00 - 200 ng/mL | 50.0 - 5000 ng/mL |

| Inter-run Precision (%CV) | < 5.3% | < 5.3% |

| Intra-run Precision (%CV) | < 4.4% | < 4.4% |

| Accuracy (% Nominal) | ± 5.7% | ± 5.7% |

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for a quantitative bioanalytical assay using this compound as an internal standard.

Caption: Bioanalytical workflow for propylparaben quantification.

Caption: Rationale for using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers and scientists in the field of analytical chemistry and drug development. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods allows for the highly accurate and precise quantification of propylparaben in a variety of complex matrices. The detailed protocol and validation data presented in this guide demonstrate its reliability and importance in regulated bioanalysis and other research applications requiring robust quantitative data.

References

- 1. usp.org [usp.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Method of Analysis for Sodium Propyl Parabean | Pharmaguideline [pharmaguideline.com]

- 4. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Propylparaben-d4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Propylparaben-d4, a deuterated analog of the widely used antimicrobial preservative, Propylparaben. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This compound serves as a crucial internal standard in pharmacokinetic and metabolic studies of Propylparaben due to its similar chemical behavior and distinct mass spectrometric signature.[1][2]

Core Physical and Chemical Properties

This compound, also known as 4-Hydroxybenzoic-2,3,5,6-D4 Acid Propyl Ester, is a stable, non-volatile compound.[1][3] Its physical and chemical characteristics are summarized below. The data for melting point, boiling point, and solubility are based on its non-deuterated counterpart, Propylparaben, as these properties are not expected to differ significantly.

| Property | Value | Reference |

| CAS Number | 1219802-67-1 | [1][3] |

| Molecular Formula | C₁₀H₈D₄O₃ | [3] |

| Molecular Weight | 184.23 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 95-98 °C | [5] |

| Boiling Point | ~301 °C | [2] |

| Water Solubility | 463 mg/L at 20 °C | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone. | [6] |

| Purity (by HPLC) | >95% | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid-d4 with n-propanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.

A general synthetic workflow is outlined below:

A detailed experimental protocol for a similar synthesis of the non-deuterated Propylparaben is as follows:

-

Reaction Setup : p-Hydroxybenzoic acid is mixed with n-propanol and heated until dissolved.[6]

-

Catalysis : Concentrated sulfuric acid is slowly added to the mixture.[6]

-

Reflux : The reaction mixture is heated under reflux for approximately 8 hours.[6]

-

Neutralization and Precipitation : After cooling, the reaction mixture is poured into a sodium carbonate solution to neutralize the acid and precipitate the crude product.[6]

-

Purification : The crude product is purified by crystallization, followed by filtration, washing, and drying.[6]

Mechanism of Action of Propylparaben

This compound is primarily used as an analytical standard to study the biological effects of Propylparaben. The antimicrobial and endocrine-disrupting activities of Propylparaben have been attributed to several mechanisms, as depicted below.

Propylparaben has been shown to induce mitochondrial dysfunction by promoting membrane permeability transition, which leads to mitochondrial depolarization and a subsequent depletion of cellular ATP through the uncoupling of oxidative phosphorylation.[1][7] Furthermore, it can disrupt the cell cycle and induce apoptosis, and it has been found to interfere with steroidogenesis, impacting hormone production.[2][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This compound is an ideal internal standard for the quantification of Propylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples. A typical reversed-phase HPLC method is detailed below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Sample Preparation (for cosmetic creams):

-

Accurately weigh approximately 0.5 g of the sample into a 50 mL volumetric flask.

-

Add 1 mL of sulfuric acid (2 mol/L) and 30 mL of a suitable solvent (e.g., ethanol:water 90:10 v/v).

-

Shake vigorously for 5 minutes to obtain a homogeneous suspension.

-

Dilute to the mark with the solvent.

-

Heat in a water bath at 60°C for 5 minutes to facilitate extraction.

-

Cool and filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for characterizing the thermal stability and purity of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC):

DSC can be used to determine the melting point and purity of this compound.

-

Principle : DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Typical Protocol :

-

Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined from the peak of the endothermic transition. Purity can be estimated from the shape of the melting peak.

-

Thermogravimetric Analysis (TGA):

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.

-

Principle : TGA measures the change in mass of a sample as a function of temperature or time.

-

Typical Protocol :

-

Place a known weight of this compound (e.g., 5-10 mg) into a TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The temperature at which weight loss occurs indicates the onset of decomposition.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and isotopic labeling of this compound. The ¹H NMR spectrum of this compound would be expected to show the absence of signals corresponding to the aromatic protons present in the non-deuterated form.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will be very similar to that of Propylparaben, showing characteristic absorptions for the hydroxyl, carbonyl, and ether functional groups.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. This compound is frequently used as an internal standard in LC-MS methods for the quantification of Propylparaben.[5]

References

- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 1219802-67-1 | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 7. atamankimya.com [atamankimya.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

An In-depth Technical Guide to the Synthesis and Purification of Propylparaben-d4

This technical guide provides a comprehensive overview of the synthesis and purification methods for Propylparaben-d4 (propyl 4-hydroxybenzoate-d4). The information is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for analytical applications. This document details the chemical synthesis, purification protocols, and expected analytical data for this compound.

Introduction

This compound is the deuterated analog of Propylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] The incorporation of four deuterium atoms onto the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantitative analyses, as it is chemically identical to the non-labeled standard but has a distinct mass.[3] This guide outlines the Fischer esterification method for its synthesis, starting from 4-Hydroxybenzoic-2,3,5,6-d4 acid, and details subsequent purification techniques to achieve high purity.

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of 4-Hydroxybenzoic-2,3,5,6-d4 acid with n-propanol, using a strong acid catalyst such as sulfuric acid.[4][5][6] The reaction involves the nucleophilic attack of the propanol on the protonated carboxylic acid, followed by the elimination of water to form the ester.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-Hydroxybenzoic-2,3,5,6-d4 acid and an excess of n-propanol. n-Propanol serves as both a reactant and the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 8 hours) to ensure the reaction proceeds to completion.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a dilute aqueous solution of sodium carbonate (e.g., 4%) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[6] This will cause the crude this compound to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water until the filtrate is neutral to remove any remaining salts and impurities.

-

Drying: Dry the crude this compound under vacuum to remove residual water and propanol.

Quantitative Data for Synthesis

| Parameter | Value/Description | Reference |

| Starting Material | 4-Hydroxybenzoic-2,3,5,6-d4 acid | [7] |

| Reagent | n-Propanol (in excess) | [5] |

| Catalyst | Concentrated Sulfuric Acid | [6] |

| Reaction Time | ~8 hours | [6] |

| Reaction Temperature | Reflux temperature of n-propanol (97 °C) | |

| Expected Yield | > 90% (based on non-deuterated synthesis) | [5] |

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for its use as an analytical standard. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: Purification workflows for this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of Propylparaben.[6]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Experimental Protocol: Column Chromatography

For achieving very high purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A solvent system such as ethyl acetate and petroleum ether can be used as the eluent.[1] A gradient of increasing polarity will effectively separate the product from impurities.

-

Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. b. Load the silica gel with the adsorbed product onto a prepared silica gel column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). Commercially available this compound typically has a purity of >95%.[7]

| Purification Method | Expected Purity |

| Recrystallization | > 98% |

| Column Chromatography | > 99% |

| Commercial Standard | > 95%[7] |

Analytical Data

The successful synthesis and purification of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Analysis | Expected Results for this compound |

| 1H NMR | Absence of signals in the aromatic region (typically ~6.8-7.9 ppm for non-deuterated Propylparaben). Presence of signals for the propyl chain protons. |

| 13C NMR | Signals corresponding to the carbon atoms of the propyl group and the benzene ring. The signals for the deuterated carbons will be of very low intensity or absent. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the deuterated compound (C10H8D4O3). The exact mass is approximately 184.10.[7] |

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt these protocols as needed based on laboratory conditions and available equipment. Adherence to standard laboratory safety practices is essential throughout all procedures.

References

- 1. Liquid chromatographic determination of propyl paraben in cigarette filler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propylparaben - Wikipedia [en.wikipedia.org]

- 5. Propylparaben synthesis - chemicalbook [chemicalbook.com]

- 6. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 7. This compound | CAS 1219802-67-1 | LGC Standards [lgcstandards.com]

Propylparaben-d4 mechanism as an internal standard in mass spectrometry.

An In-Depth Technical Guide to the Mechanism of Propylparaben-d4 as an Internal Standard in Mass Spectrometry

Introduction

In the realm of quantitative analysis, particularly within the fields of pharmaceutical research, clinical diagnostics, and environmental monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique.[1] Its sensitivity and selectivity are unparalleled; however, the accuracy and precision of LC-MS measurements can be compromised by variability introduced during sample preparation and analysis.[1][2] To counteract these variabilities, a reference compound known as an internal standard (IS) is introduced into the analytical workflow.[1][2] An ideal internal standard is a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2][3]

Stable Isotope-Labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry.[1][2] These are compounds where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This compound, the deuterium-labeled version of propylparaben, exemplifies such a standard.[4][5] This guide provides a detailed technical overview of the mechanism by which this compound ensures accurate and reliable quantification of propylparaben in complex matrices.

Core Mechanism of Action

The efficacy of this compound as an internal standard is rooted in its physicochemical similarity to the native propylparaben. Being chemically identical, with the only difference being the mass of four hydrogen atoms, this compound exhibits nearly the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[1] This near-perfect mimicry is the key to correcting for procedural and matrix-induced variations.

A known and fixed amount of the internal standard is added to all samples at the earliest stage of the workflow—including calibrators, quality controls (QCs), and unknown samples.[2][6] Quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[2][7] This ratiometric approach effectively normalizes variations from several sources:

-

Sample Preparation and Extraction: During procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any physical loss of the analyte is mirrored by a proportional loss of the internal standard.[2]

-

Injection Volume Variability: Minor fluctuations in the volume of sample injected into the LC-MS system affect both the analyte and the internal standard equally, leaving their ratio constant.[2]

-

Matrix Effects: In complex biological matrices like plasma or urine, co-eluting endogenous components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source—a phenomenon known as the matrix effect.[3][8] Because this compound co-elutes and is structurally identical to propylparaben, it experiences the same degree of ion suppression or enhancement.[3] This ensures the analyte-to-IS ratio remains unaffected, mitigating the impact of matrix effects on quantification.[8]

The following diagram illustrates the logical workflow for using this compound as an internal standard.

Caption: Experimental workflow for using a stable isotope-labeled internal standard.

The next diagram illustrates how the internal standard corrects for variations.

Caption: How an internal standard corrects for analytical variability.

Experimental Protocol Example

The following methodology is based on a validated bioanalytical LC-MS/MS method for the determination of propylparaben in rat plasma, utilizing this compound as the internal standard.[4]

1. Sample Preparation (Protein Precipitation) [4]

-

To a 50 µL aliquot of rat plasma in a 96-well plate, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex the plate for approximately 1 minute.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the plate for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [4]

-

LC System: Waters ACQUITY UPLC

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

3. Mass Spectrometry (MS) Conditions [4]

-

Mass Spectrometer: Sciex API 4000 triple quadrupole

-

Ionization Source: Electrospray Ionization (ESI), negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

Propylparaben: Q1 m/z 179.1 → Q3 m/z 92.0

-

This compound: Q1 m/z 183.1 → Q3 m/z 96.0

-

-

Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for each transition.

Quantitative Data and Performance

The use of this compound allows for the development of highly rugged and reliable methods. Validation data from published studies demonstrate excellent performance characteristics.

Table 1: Method Precision and Accuracy for Propylparaben Analysis This table summarizes the performance of an LC-MS/MS method using this compound for the analysis of propylparaben in rat plasma.[4]

| Quality Control Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Overall Accuracy (% of Nominal) |

| LLOQ | 2.00 | < 4.4% | < 5.3% | ± 5.7% |

| Low QC | 6.00 | < 4.4% | < 5.3% | ± 5.7% |

| Mid QC | 80.0 | < 4.4% | < 5.3% | ± 5.7% |

| High QC | 160 | < 4.4% | < 5.3% | ± 5.7% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 2: Recovery and Matrix Effect This table presents typical recovery data from a study analyzing parabens in dried blood spots.[9] A well-matched internal standard like this compound ensures that even if recovery is not 100%, the analyte-to-IS ratio remains consistent, leading to accurate quantification.

| Analyte | Recovery from Matrix |

| Propylparaben | ~75% |

| This compound (IS) | ~75% |

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of propylparaben by mass spectrometry. Its mechanism of action relies on its ability to chemically and physically mimic the analyte throughout the entire analytical procedure. By adding a known quantity of this compound to every sample, variations arising from sample extraction, injection, and matrix effects are effectively normalized.[2] The resulting ratiometric quantification leads to methods with outstanding accuracy, precision, and robustness, making it an indispensable tool for regulated bioanalysis in drug development and other scientific disciplines.[4]

References

- 1. google.com [google.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

Solubility Profile of Propylparaben-d4 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Propylparaben-d4 in a range of common organic solvents. This compound, the deuterated form of Propylparaben, is often used as an internal standard in analytical methodologies due to its similar chemical and physical properties to the non-deuterated form. For the purposes of this guide, the solubility of Propylparaben will be used as a close surrogate for this compound, as deuterium labeling has a negligible effect on solubility in organic solvents.

Quantitative Solubility Data

Propylparaben is generally characterized by its low solubility in water and high solubility in most organic solvents.[1][2] This property is attributed to the presence of the propyl ester group, which increases its lipophilicity. The solubility of parabens, including propylparaben, is known to increase with the length of the alkyl chain in organic solvents.[3]

The following table summarizes the available quantitative and qualitative solubility data for Propylparaben in various common organic solvents.

| Solvent | Chemical Class | Solubility ( g/100g of solvent) | Solubility (mg/mL) | Temperature (°C) | Notes |

| Alcohols | |||||

| Methanol | Alcohol | 50 | - | 25 | Freely soluble[1] |

| Ethanol | Alcohol | 50 | 36 | 25 | Freely soluble[1][4] |

| Ethanol (95%) | Alcohol | 1 in 50 parts | - | - | Soluble[3] |

| Ethanol (50%) | Alcohol | 1 in 2 parts | - | - | Very soluble[3] |

| 1-Propanol | Alcohol | - | - | 20-50 | Solubility increases with temperature[5] |

| Isopropanol | Alcohol | - | - | 20-50 | Solubility increases with temperature[5] |

| 1-Butanol | Alcohol | - | - | 20-50 | Solubility increases with temperature[5] |

| Isobutanol | Alcohol | - | - | 20-50 | Solubility increases with temperature[5] |

| Propylene Glycol | Glycol | 29 | - | 25 | Soluble[1] |

| Glycerol | Glycol | 1.0 | - | 25 | Slightly soluble[1] |

| Ketones | |||||

| Acetone | Ketone | 51 | - | 25 | Freely soluble[1] |

| Esters | |||||

| Ethyl Acetate | Ester | - | - | 20-50 | Solubility increases with temperature[5] |

| Methyl Acetate | Ester | - | - | 20-50 | Solubility increases with temperature[5] |

| Butyl Acetate | Ester | - | - | 20-50 | Solubility increases with temperature[5] |

| Ethers | |||||

| Ethyl Ether | Ether | - | - | - | Soluble[6] |

| Chlorinated Solvents | |||||

| Chloroform | Chlorinated | - | - | - | Slightly soluble[6] |

| Other Solvents | |||||

| DMSO | Sulfoxide | - | 36 | 25 | Soluble[4] |

| Acetonitrile | Nitrile | - | - | 20-50 | Solubility increases with temperature[5][7] |

| Water | Aqueous | 0.04 | 0.5 | 25 | Slightly soluble[1][6] |

| Boiling Water | Aqueous | - | - | 100 | Slightly soluble[6] |

| Fixed Oils | Lipid | - | - | - | Practically insoluble[3] |

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and HPLC Analysis

This protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 25 cm x 4.6 mm, 5 µm)[8]

-

Volumetric flasks and pipettes

-

Mobile phase (e.g., a mixture of acetate buffer and methanol or acetonitrile)[8]

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/100g of solvent).

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 2. agilent.com [agilent.com]

- 3. phexcom.com [phexcom.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

The Indispensable Role of Deuterated Standards in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the pursuit of accuracy, precision, and reliability is paramount. This is particularly true in regulated environments such as pharmaceutical development, clinical diagnostics, and forensic toxicology, where the decisions made based on analytical data have profound consequences. One of the most powerful tools in the analytical chemist's arsenal for achieving high-quality quantitative data is the use of deuterated internal standards. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in analytical chemistry, with a focus on mass spectrometry-based techniques.

The Core Principle: Isotope Dilution Mass Spectrometry

Deuterated standards are a specific type of stable isotope-labeled internal standard (SIL-IS) where one or more hydrogen atoms in an analyte molecule are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample at the earliest stage of analysis.[2] The deuterated standard is chemically identical to the analyte of interest, meaning it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] However, due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), the deuterated standard can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, analysts can accurately quantify the concentration of the analyte in the original sample. The deuterated standard effectively normalizes for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[4][5]

Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers a multitude of advantages over other quantification strategies, such as external calibration or the use of structurally similar (analog) internal standards.

-

Mitigation of Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.[4] The ratio of the analyte to the internal standard remains constant, thus correcting for these interferences.

-

Correction for Sample Loss During Preparation: Sample preparation is often a multi-step process involving extraction, concentration, and reconstitution. Analyte loss can occur at any of these stages. By adding the deuterated standard at the beginning of the workflow, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final calculated concentration.

-

Improved Precision and Accuracy: The normalization provided by deuterated standards leads to a significant improvement in the precision (reproducibility) and accuracy of analytical methods. This is crucial for methods that require high reliability, such as in clinical trials and for regulatory submissions.[6]

-

Enhanced Method Robustness: Methods employing deuterated standards are generally more robust and less susceptible to variations in experimental conditions, making them more reliable for routine analysis in high-throughput environments.

The following table summarizes the typical improvements in analytical performance observed when using deuterated internal standards compared to methods without them.

| Analyte Class | Matrix | Method without Deuterated IS (%RSD) | Method with Deuterated IS (%RSD) | Improvement in Precision | Reference |

| Pesticides | Cannabis Flower | > 50% | < 20% | > 60% | [7] |

| Mycotoxins | Cannabis Concentrate | > 50% | < 20% | > 60% | [7] |

| Opioids | Urine | 15-25% | < 10% | > 50% | [8] |

| Immunosuppressants | Whole Blood | 10-20% | < 5% | > 50% |

Table 1. Comparison of precision (Relative Standard Deviation, %RSD) for the analysis of various analytes in complex matrices with and without the use of deuterated internal standards.

Synthesis and Quality Control of Deuterated Standards

The synthesis of high-quality deuterated standards is a critical prerequisite for their successful implementation. Two primary strategies are employed for their synthesis:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons on the analyte molecule. This can be achieved under acidic, basic, or metal-catalyzed conditions using a deuterium source such as deuterium oxide (D₂O) or deuterium gas (D₂). While often simpler, this method can sometimes lead to incomplete deuteration or deuteration at undesirable, exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen).

-

De Novo Synthesis: This approach involves the complete chemical synthesis of the molecule using deuterated building blocks. This method offers greater control over the position and number of deuterium atoms incorporated into the molecule, ensuring the stability of the label.

Quality control of deuterated standards is essential to ensure their suitability for quantitative analysis. Key quality attributes include:

-

Isotopic Purity: This refers to the percentage of the deuterated standard that is fully labeled with deuterium. High isotopic purity is crucial to avoid interference from the unlabeled analyte. Isotopic purity is typically determined by mass spectrometry.[][10]

-

Chemical Purity: The deuterated standard should be free from other chemical impurities that could interfere with the analysis. This is assessed using standard analytical techniques such as HPLC-UV and NMR.

-

Stability of the Deuterium Label: The deuterium atoms should be located at positions in the molecule where they are not susceptible to exchange with protons from the solvent or matrix.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the quantification of two different classes of compounds using deuterated internal standards and LC-MS/MS.

Quantification of Immunosuppressants in Whole Blood

This protocol describes the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.

4.1.1. Materials and Reagents

-

Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus

-

Deuterated Internal Standards: Cyclosporine A-d12, Tacrolimus-d3, Sirolimus-d3, Everolimus-d4

-

Whole blood (EDTA anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zinc Sulfate (0.1 M in water)

-

Ammonium acetate

-

Formic acid

4.1.2. Sample Preparation

-

Spiking: To 50 µL of whole blood calibrators, quality controls, or unknown samples, add 100 µL of a protein precipitation solution containing the deuterated internal standards in a methanol/zinc sulfate mixture.

-

Protein Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate the blood proteins.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 2 mM Ammonium acetate and 0.1% formic acid in water.

-

Mobile Phase B: 2 mM Ammonium acetate and 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporine A | 1220.8 | 1203.8 |

| Cyclosporine A-d12 | 1232.9 | 1215.9 |

| Tacrolimus | 821.5 | 768.5 |

| Tacrolimus-d3 | 824.5 | 771.5 |

| Sirolimus | 931.6 | 864.6 |

| Sirolimus-d3 | 934.6 | 867.6 |

| Everolimus | 975.6 | 908.6 |

| Everolimus-d4 | 979.6 | 912.6 |

Table 2. Example MRM transitions for immunosuppressants and their deuterated internal standards.

Synthesis of Deuterated Testosterone

This protocol outlines a general procedure for the synthesis of deuterated testosterone (Testosterone-1,2-d₂).

4.2.1. Materials and Reagents

-

Testosterone acetate

-

2,6-dichloro-3,5-dicyano-1,4-quinone (DDQ)

-

Dioxane

-

Palladium on carbon (Pd/C, 10%)

-

Deuterium gas (D₂)

-

Sodium hydroxide (NaOH)

-

Silica gel for chromatography

4.2.2. Synthesis Procedure

-

Dehydrogenation: Testosterone acetate is dehydrogenated using DDQ to introduce a double bond at the 1,2-position, forming Δ¹-testosterone acetate.[1][4]

-

Purification: The Δ¹-testosterone acetate is purified by recrystallization or column chromatography.[1][4]

-

Deuteration: The purified Δ¹-testosterone acetate is dissolved in dioxane, and the solution is subjected to a deuterium gas atmosphere in the presence of a Pd/C catalyst. This selectively reduces the double bond, incorporating two deuterium atoms at the 1 and 2 positions.[1][4]

-

Hydrolysis: The resulting testosterone-1,2-d₂ acetate is hydrolyzed using a base (e.g., NaOH) to remove the acetate group and yield testosterone-1,2-d₂.[1][4]

-

Final Purification: The final deuterated testosterone product is purified using preparative thin-layer chromatography or column chromatography to achieve high chemical and isotopic purity.[1][4]

Visualizing Workflows and Pathways

The use of diagrams can greatly enhance the understanding of complex analytical workflows and biological pathways. The following diagrams were generated using the DOT language for Graphviz.

Caption: A typical experimental workflow for quantitative bioanalysis using deuterated internal standards.

Caption: A workflow for metabolic flux analysis using deuterated tracers.

Caption: The mTOR signaling pathway and the inhibitory action of a deuterated drug.

Conclusion

Deuterated internal standards are an indispensable tool in modern analytical chemistry, particularly in the realm of quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest while being distinguishable by mass allows for the effective correction of matrix effects and sample preparation variability. This leads to analytical methods with superior accuracy, precision, and robustness, which are essential for reliable decision-making in drug development, clinical diagnostics, and other regulated industries. As analytical instrumentation continues to advance in sensitivity and complexity, the role of high-quality deuterated standards will only become more critical in ensuring the integrity and reliability of quantitative data.

References

- 1. Synthesis of testosteron-1,2-D [inis.iaea.org]

- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 3. CN105732754A - Synthesis method of alkyl acid testosterone compound - Google Patents [patents.google.com]

- 4. Synthesis of testosteron-1,2-D (Conference) | ETDEWEB [osti.gov]

- 5. myadlm.org [myadlm.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

Propylparaben vs. Propylparaben-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Propylparaben and its deuterated analogue, Propylparaben-d4. This document provides a comprehensive overview of their chemical and physical properties, synthesis, and, most importantly, their distinct roles in analytical methodologies, particularly in mass spectrometry-based quantification. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related scientific fields.

Introduction to Propylparaben and Its Deuterated Form

Propylparaben (propyl 4-hydroxybenzoate) is a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties.[1][2][3] It is an ester of p-hydroxybenzoic acid and propanol.[4]

This compound is a stable, isotopically labeled version of Propylparaben where four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This seemingly subtle structural modification does not significantly alter the chemical properties of the molecule but imparts a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry.[5][6]

Chemical and Physical Properties

The fundamental difference between Propylparaben and this compound lies in their isotopic composition, which directly impacts their molecular weight. While most other physical and chemical properties are nearly identical, this mass difference is the cornerstone of their differential application in analytical chemistry.

| Property | Propylparaben | This compound |

| Chemical Formula | C₁₀H₁₂O₃ | C₁₀H₈D₄O₃ |

| Molecular Weight | 180.20 g/mol [4][7] | 184.23 g/mol [5] |

| CAS Number | 94-13-3[4] | 1219802-67-1[5][6] |

| Appearance | Colorless crystals or white powder[2][3] | White to off-white solid[5] |

| Melting Point | 95-98 °C[2][3] | Not readily available, but expected to be very similar to Propylparaben. |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and acetone.[3] | Expected to have very similar solubility to Propylparaben. |

| IUPAC Name | propyl 4-hydroxybenzoate | propyl 4-hydroxybenzoate-2,3,5,6-d4 |

Synthesis

The synthesis of both compounds involves the esterification of 4-hydroxybenzoic acid or its deuterated counterpart with propanol.

Synthesis of Propylparaben

Propylparaben is commercially synthesized via the Fischer esterification of 4-hydroxybenzoic acid with n-propanol in the presence of an acid catalyst, such as sulfuric acid. The mixture is heated under reflux to drive the reaction to completion.

Synthesis of this compound

The synthesis of this compound follows the same esterification principle but utilizes deuterated 4-hydroxybenzoic acid (4-hydroxybenzoic acid-d4) as the starting material. The deuteration of the aromatic ring is the critical step and is typically achieved through methods like acid-catalyzed hydrogen-deuterium exchange on the 4-hydroxybenzoic acid molecule.

The Core Difference in Application: Isotopic Dilution Mass Spectrometry

The primary and most significant difference between Propylparaben and this compound is the latter's role as an internal standard in isotopic dilution mass spectrometry (IDMS). IDMS is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis.

Principle of Isotopic Dilution

Because the deuterated standard (this compound) is chemically identical to the analyte (Propylparaben), it behaves identically during sample preparation, extraction, chromatography, and ionization. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss.

Experimental Protocol: Quantification of Propylparaben in a Cosmetic Cream using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Propylparaben in a cosmetic cream sample using this compound as an internal standard.

Materials and Reagents

-

Propylparaben standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream sample

Sample Preparation

-

Weighing: Accurately weigh approximately 100 mg of the cosmetic cream sample into a centrifuge tube.

-

Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add 5 mL of a 1:1 (v/v) methanol:acetonitrile solution to the tube.

-

Sonication: Sonicate the mixture for 15 minutes to ensure complete extraction of the parabens.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid matrix.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Propylparaben from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propylparaben | 179.1 | 137.1 |

| This compound | 183.1 | 141.1 |

Data Analysis

The concentration of Propylparaben in the cosmetic cream is determined by constructing a calibration curve using known concentrations of Propylparaben standards with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Conclusion

The key distinction between Propylparaben and this compound is the isotopic labeling of the latter, which makes it an indispensable tool for accurate and precise quantification in complex matrices. While their chemical and physical properties are nearly identical, the mass difference allows for their differentiation in mass spectrometry, enabling the powerful technique of isotopic dilution. For researchers and professionals in drug development and analytical sciences, understanding this difference is crucial for developing robust and reliable analytical methods.

References

- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Deconstructing the Propylparaben-d4 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that accompanies high-purity chemical standards, providing a comprehensive summary of its quality and identity. For researchers, scientists, and drug development professionals utilizing Propylparaben-d4, a deuterated internal standard, a thorough understanding of its CoA is paramount for ensuring the accuracy and validity of analytical data. This in-depth guide will dissect the components of a typical this compound CoA, offering insights into the data presentation, detailed experimental methodologies, and the logical workflow of quality control testing.

Understanding the Basics of a Certificate of Analysis

A Certificate of Analysis serves as a formal declaration from the manufacturer that the product meets a specific set of quality criteria. It is an essential document for traceability and compliance in regulated industries. Key information typically includes product identification, a batch or lot number, manufacturing and expiration dates, and a summary of the analytical tests performed with their corresponding specifications and results.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different suppliers and batches.

Table 1: Identification and General Properties

| Parameter | Specification | Typical Value |

| Product Name | This compound | This compound |

| CAS Number | 1219802-67-1 | 1219802-67-1 |

| Chemical Formula | C₁₀H₈D₄O₃ | C₁₀H₈D₄O₃ |

| Molecular Weight | 184.23 g/mol | 184.23 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, Acetonitrile | Conforms |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Typical Value |

| Chemical Purity (HPLC) | HPLC-UV | ≥98.0% | 99.8% |

| Isotopic Purity (Mass Spec) | LC-MS/MS | ≥99 atom % D | 99.6 atom % D |

| Deuterium Incorporation | ¹H NMR | Consistent with structure | Conforms |

Table 3: Residual Solvents and Impurities

| Parameter | Method | Specification | Typical Value |

| Residual Solvents | GC-HS | ≤0.5% | <0.1% |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤0.5% | 0.02% |

| Sulphated Ash | Gravimetry | ≤0.1% | <0.05% |

Experimental Protocols

The analytical methods cited in a CoA are crucial for understanding how the quality of this compound was assessed. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified to a pH of ~3 with phosphoric acid.

-

Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: The sample to be tested is dissolved in the mobile phase to the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Purpose: To confirm the identity and determine the isotopic purity of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Mobile Phase Preparation: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Sample Preparation: The this compound sample is diluted to a low concentration (e.g., 100 ng/mL) in the initial mobile phase composition.

-

LC Conditions: A suitable gradient is used to elute the analyte from the analytical column.

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (m/z) 183.1 → Product ion (m/z) 96.1

-

Propylparaben (unlabeled): Precursor ion (m/z) 179.1 → Product ion (m/z) 92.1

-

-

-

Analysis: The relative response of the deuterated and non-deuterated species is used to calculate the isotopic enrichment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and the position of the deuterium labels.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Reagents:

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Analysis: The absence or significant reduction of signals corresponding to the aromatic protons confirms the successful deuteration at the specified positions on the phenyl ring. The remaining signals for the propyl chain should be present and consistent with the structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the Certificate of Analysis and the analyte itself.

By carefully reviewing each section of the this compound Certificate of Analysis and understanding the underlying analytical methodologies, researchers can confidently use this critical reagent in their studies, ensuring data integrity and contributing to the successful development of new therapeutics.

Methodological & Application

Protocol for the Quantification of Propylparaben in Biological Matrices using Propylparaben-d4 as an Internal Standard by LC-MS/MS

Application Note

Introduction

Propylparaben is an alkyl ester of p-hydroxybenzoic acid widely used as a preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties. The monitoring of propylparaben levels in biological matrices is crucial for toxicological and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of small molecules in complex samples. The use of a stable isotope-labeled internal standard, such as Propylparaben-d4, is the gold standard for accurate quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This document provides a detailed protocol for the analysis of propylparaben using this compound as an internal standard.

Principle of the Method

This method employs a robust LC-MS/MS system for the simultaneous detection of propylparaben and its deuterated internal standard, this compound. After extraction from the biological matrix, the sample is subjected to reversed-phase liquid chromatography to separate the analytes from other matrix components. The separated compounds are then ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of propylparaben to the peak area of this compound is used to calculate the concentration of propylparaben in the sample, ensuring high accuracy and precision.[1]

Materials and Reagents

-

Propylparaben (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of propylparaben and this compound.

Table 1: Mass Spectrometry Parameters for Propylparaben and this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Cone Voltage (V) | Collision Energy (eV) |

| Propylparaben | 179.1 | 92.1 | Negative | 22 | 24 |

| This compound | 183.1 | 96.1 | Negative | 22 | 24 |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve propylparaben and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of propylparaben by serial dilution of the primary stock solution with 50% methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50% methanol to prepare a 1 µg/mL internal standard working solution.

Sample Preparation (Protein Precipitation for Plasma)

-

Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each plasma sample, standard, and quality control sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

-

Create a sequence table with the prepared calibration standards, quality control samples, and unknown samples.

-

Inject the samples onto the LC-MS/MS system.

-

Acquire data in MRM mode.

Data Processing and Quantification

-

Integrate the chromatographic peaks for both propylparaben and this compound.

-

Calculate the peak area ratio of propylparaben to this compound for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of propylparaben in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of propylparaben.

Caption: Principle of internal standard-based quantification.

References

Application Note: Quantification of Propylparaben in Environmental Water Samples Using Isotope Dilution Mass Spectrometry with Propylparaben-d4

Introduction

Propylparaben, a member of the paraben family of preservatives, is widely used in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties. Its extensive use has led to its detection in various environmental water bodies, raising concerns about its potential ecological impact and risks to human health. Accurate and sensitive quantification of propylparaben in complex matrices like environmental water is crucial for monitoring its presence and ensuring environmental safety.

This application note details a robust and sensitive method for the quantification of propylparaben in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Propylparaben-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This section provides a detailed protocol for the quantification of propylparaben in environmental water samples.

1. Materials and Reagents

-

Propylparaben (analytical standard, >99% purity)

-

This compound (internal standard, >98% purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm pore size)

2. Sample Collection and Preparation

-

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

-

Transport samples to the laboratory on ice and store at 4°C until analysis.

-

Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

-

To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard (e.g., 50 ng/L).

3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-1 min: 50% B

-

1-8 min: Linearly increase to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 50% B and equilibrate

-

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions for propylparaben and this compound should be optimized for the instrument in use. Commonly used transitions are:

-

Propylparaben: Precursor ion (m/z) 179.1 → Product ion (m/z) 92.0[1]

-

This compound: Precursor ion (m/z) 183.1 → Product ion (m/z) 96.0

-

-

-

Data Presentation

The following tables summarize the quantitative performance data for the analysis of propylparaben in environmental water samples.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 ng/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 - 0.5 ng/L[2] |

| Limit of Quantification (LOQ) | 0.7 - 1.5 ng/L[2] |

Table 2: Accuracy and Precision Data

| Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 5 | 95.2 | 4.8 |

| 25 | 98.7 | 3.2 |

| 75 | 101.5 | 2.5 |

Table 3: Analysis of Propylparaben in Various Water Samples

| Sample Type | Propylparaben Concentration (ng/L) |

| River Water | 5.8 |

| Wastewater Influent | 152.3 |

| Wastewater Effluent | 25.1 |

| Lake Water | Not Detected (< LOD) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of propylparaben in environmental water samples.

Caption: Experimental workflow for propylparaben quantification.

Conclusion

The described SPE-LC-MS/MS method using this compound as an internal standard provides a reliable, accurate, and sensitive approach for the quantification of propylparaben in environmental water samples. The use of an isotope-labeled internal standard effectively compensates for potential matrix effects and procedural losses, leading to high-quality quantitative data. This method is suitable for routine environmental monitoring and for conducting further research on the fate and transport of parabens in aquatic ecosystems.

References

Analysis of Parabens in Cosmetic Formulations using Propylparaben-d4 as an Internal Standard

Application Note and Protocol

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely utilized as preservatives in cosmetic and personal care products due to their broad-spectrum antimicrobial and antifungal properties.[1][2][3] Common parabens found in these products include methylparaben, ethylparaben, propylparaben, and butylparaben.[1][4] Regulatory bodies in regions such as the European Union have set concentration limits for the use of these compounds in cosmetics, typically up to 0.4% for a single ester and 0.8% for mixtures of esters.[5] Growing consumer awareness and scientific scrutiny regarding the potential endocrine-disrupting effects of some parabens have necessitated the development of robust and sensitive analytical methods for their accurate quantification in complex cosmetic matrices.[3]

This document provides a detailed protocol for the quantitative analysis of common parabens in various cosmetic formulations using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Propylparaben-d4, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The analytical method involves the extraction of parabens from the cosmetic sample, followed by separation using reversed-phase HPLC and detection by tandem mass spectrometry. This compound is added to both the calibration standards and the samples at a constant concentration. Since this compound is chemically identical to propylparaben but has a different mass, it co-elutes with the native propylparaben and experiences similar ionization and fragmentation behavior in the mass spectrometer. This allows for accurate quantification by comparing the peak area ratio of the target paraben to the internal standard.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium hydroxide (NH4OH)

-